molecular formula C21H30N2O4 B3458888 3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one

Cat. No.: B3458888
M. Wt: 374.5 g/mol
InChI Key: MBUBIJCMTJNDOL-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclopentyl group, a piperazine ring, and a benzoyl group with two methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern on the benzoyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-26-17-8-5-9-18(27-2)20(17)21(25)23-14-12-22(13-15-23)19(24)11-10-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUBIJCMTJNDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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